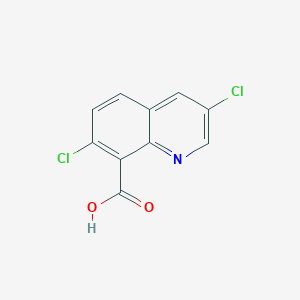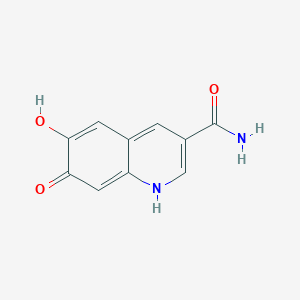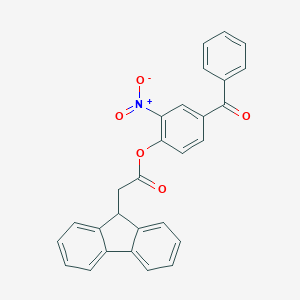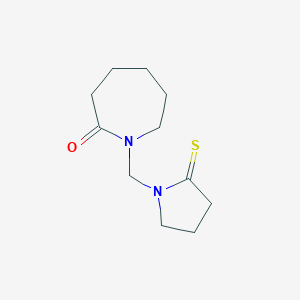
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPAO and is a member of the thioxopyrrolidine family.
Mechanism Of Action
The mechanism of action of 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the development and progression of diseases such as cancer and Alzheimer's disease. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Biochemical And Physiological Effects
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce apoptosis. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been shown to modulate the activity of certain enzymes and neurotransmitters in the brain. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one in lab experiments is its potential as a therapeutic agent for various diseases. In addition, this compound has also shown potential as a drug delivery agent due to its ability to cross the blood-brain barrier. However, one of the limitations of using 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Future Directions
There are several future directions for research involving 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In addition, future research could focus on developing more efficient and scalable synthesis methods for this compound to increase its availability and accessibility for researchers. Finally, future research could also focus on exploring the potential of 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one as a drug delivery agent for the treatment of various diseases.
Synthesis Methods
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5-thioxo-1-pyrrolidinecarboxylic acid with ethyl chloroformate to form ethyl 5-thioxo-1-pyrrolidinecarboxylate. This intermediate is then reacted with 1-aminocyclohexane to form 1-(2-ethoxycarbonyl-5-thioxopyrrolidin-1-yl)methylcyclohexane. Finally, this intermediate is reacted with sodium hydride and 1-bromooctane to form 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one.
Scientific Research Applications
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
properties
CAS RN |
157439-35-5 |
|---|---|
Product Name |
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one |
Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-[(2-sulfanylidenepyrrolidin-1-yl)methyl]azepan-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-2-1-3-7-12(10)9-13-8-4-6-11(13)15/h1-9H2 |
InChI Key |
OMWUDVIYOWEQSJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)CN2CCCC2=S |
Canonical SMILES |
C1CCC(=O)N(CC1)CN2CCCC2=S |
synonyms |
2H-Azepin-2-one, hexahydro-1-[(2-thioxo-1-pyrrolidinyl)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



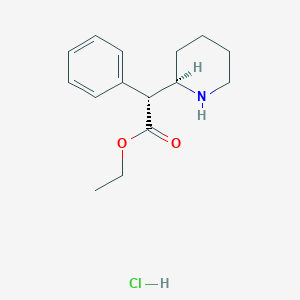
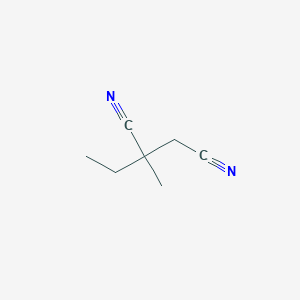
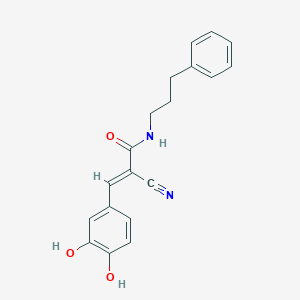
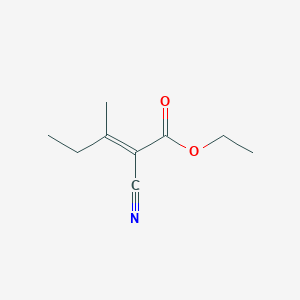
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)

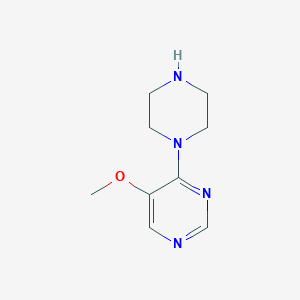
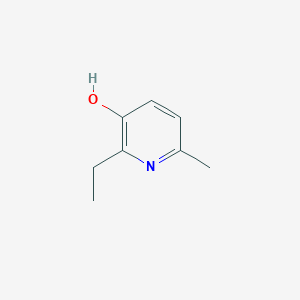
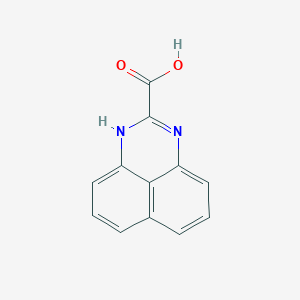
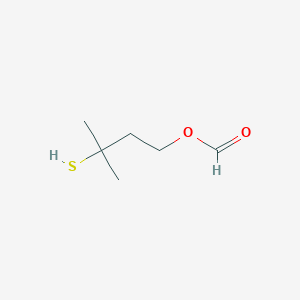
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
